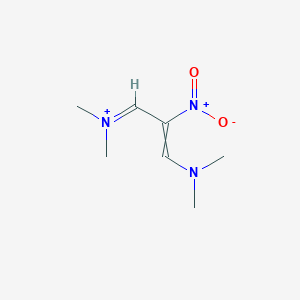
(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
The synthesis of (Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium typically involves multi-step organic reactions. One common synthetic route includes the reaction of dimethylamine with a suitable nitroalkene under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production.
Análisis De Reacciones Químicas
(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, and specific solvents. The major products formed from these reactions depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium involves its interaction with molecular targets through its functional groups. The dimethylamino group can interact with nucleophiles, while the nitro group can participate in redox reactions. These interactions can lead to the modulation of biological pathways and the formation of reactive intermediates that exert specific effects.
Comparación Con Compuestos Similares
(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium can be compared with similar compounds such as:
N-(3-(dimethylamino)propylidene)-N-methylmethanaminium: Lacks the nitro group, resulting in different reactivity and applications.
N-(3-(dimethylamino)-2-nitropropylidene)-N-methylmethanaminium: Has a different alkylidene moiety, affecting its chemical properties
Propiedades
Fórmula molecular |
C7H14N3O2+ |
|---|---|
Peso molecular |
172.21 g/mol |
Nombre IUPAC |
[3-(dimethylamino)-2-nitroprop-2-enylidene]-dimethylazanium |
InChI |
InChI=1S/C7H14N3O2/c1-8(2)5-7(10(11)12)6-9(3)4/h5-6H,1-4H3/q+1 |
Clave InChI |
LUXZCJFDGCQXHR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C(C=[N+](C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


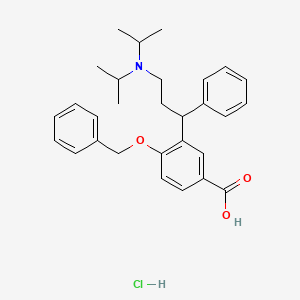
![N-carbamimidoyl-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14802143.png)
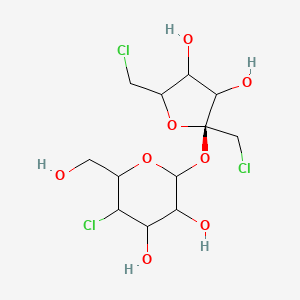
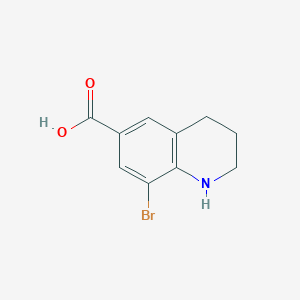
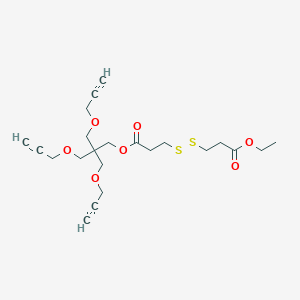
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(pyrrolidin-1-ylsulfonyl)aniline](/img/structure/B14802160.png)
![5-[[1-(Naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14802168.png)
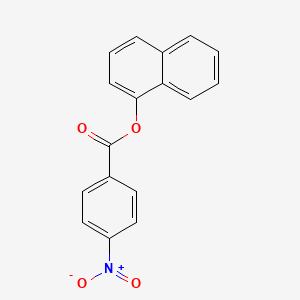

![N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802195.png)
![Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14802200.png)
![3,3'-dimethyl-N,N'-bis[(E)-(5-nitrothiophen-2-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14802209.png)
![cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]](/img/structure/B14802214.png)

